molecular formula C23H21N3O2S B4544278 5-(1,3-benzodioxol-5-ylmethyl)-1,3-diphenyl-1,3,5-triazinane-2-thione

5-(1,3-benzodioxol-5-ylmethyl)-1,3-diphenyl-1,3,5-triazinane-2-thione

Cat. No. B4544278
M. Wt: 403.5 g/mol
InChI Key: HZHBSVFNKKMSPQ-UHFFFAOYSA-N
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Description

1,2,4-Triazine derivatives are notable for their diverse chemical and pharmacological properties, which make them subjects of extensive research. They are crucial in various chemical reactions and have applications in medicinal and biological fields due to their significant biological activities.

Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives typically involves condensation reactions with different reagents. A representative process includes the treatment of specific precursors with aldehydes and isothiocyanates, leading to the formation of triazine-thione derivatives through refluxing in suitable solvents (Sakr et al., 2021).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are common techniques for analyzing the molecular structure of triazine derivatives. These methods have revealed that triazine compounds can exhibit diverse molecular geometries, including planar and non-planar conformations, which significantly influence their chemical reactivity and physical properties (López-Torres et al., 2003).

Chemical Reactions and Properties

Triazine derivatives engage in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions. Their chemical properties are influenced by the substituents on the triazine ring, which can alter the electron density and thus the reactivity of the compound (Abdel-Rahman et al., 2015).

properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyl)-1,3-diphenyl-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c29-23-25(19-7-3-1-4-8-19)15-24(16-26(23)20-9-5-2-6-10-20)14-18-11-12-21-22(13-18)28-17-27-21/h1-13H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHBSVFNKKMSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(CN(C(=S)N1C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Benzodioxol-5-ylmethyl)-1,3-diphenyl-1,3,5-triazinane-2-thione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1,3-benzodioxol-5-ylmethyl)-1,3-diphenyl-1,3,5-triazinane-2-thione
Reactant of Route 2
5-(1,3-benzodioxol-5-ylmethyl)-1,3-diphenyl-1,3,5-triazinane-2-thione
Reactant of Route 3
5-(1,3-benzodioxol-5-ylmethyl)-1,3-diphenyl-1,3,5-triazinane-2-thione
Reactant of Route 4
5-(1,3-benzodioxol-5-ylmethyl)-1,3-diphenyl-1,3,5-triazinane-2-thione
Reactant of Route 5
5-(1,3-benzodioxol-5-ylmethyl)-1,3-diphenyl-1,3,5-triazinane-2-thione
Reactant of Route 6
5-(1,3-benzodioxol-5-ylmethyl)-1,3-diphenyl-1,3,5-triazinane-2-thione

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